Ercalcitriol-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

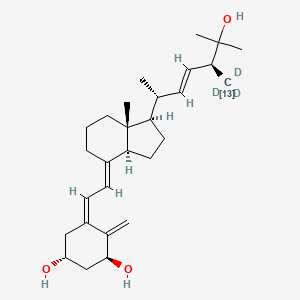

C28H44O3 |

|---|---|

Molecular Weight |

432.7 g/mol |

IUPAC Name |

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |

InChI Key |

ZGLHBRQAEXKACO-YPJIJDDZSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Ercalcitriol-13C,d3 and its chemical properties

An In-depth Whitepaper on the Synthesis, Chemical Properties, and Application of an Essential Isotope-Labeled Standard in Vitamin D Research.

Introduction

Ercalcitriol-13C,d3 is the isotopically labeled form of Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2. Ercalcitriol is an active metabolite of vitamin D2 and plays a crucial role in calcium homeostasis and immune function.[1][2] The incorporation of a carbon-13 atom and three deuterium atoms into the Ercalcitriol molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the biological signaling pathways of its non-labeled analogue.

Chemical Properties

This compound is a white, crystalline solid.[4] Like other vitamin D analogues, it is sensitive to light, temperature, and pH, and should be stored accordingly. The key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇¹³CH₄₁D₃O₃ | |

| Molecular Weight | 432.66 g/mol | |

| Appearance | White solid | |

| Storage Conditions | Store at -20°C in the dark. | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |

Synthesis of Isotopically Labeled Vitamin D Analogs

The synthesis of isotopically labeled vitamin D analogs like this compound is a complex process that often involves a convergent synthesis strategy. This approach typically utilizes two key building blocks: a labeled A-ring synthon and a CD-ring fragment. Deuterium and carbon-13 isotopes are introduced into one of these fragments early in the synthetic route. For instance, deuterium can be incorporated into the side chain at positions C26 and C27 by reacting an appropriate ester with a deuterated Grignard reagent, such as CD₃MgBr.

The final steps of the synthesis usually involve a coupling reaction, such as a palladium-catalyzed Suzuki or Sonogashira coupling, to join the A-ring and CD-ring fragments. This is followed by deprotection and purification steps to yield the final isotopically labeled product. The entire process is carried out under controlled conditions to minimize degradation of the light and temperature-sensitive vitamin D molecule.

Application in Quantitative Analysis: Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Ercalcitriol in biological matrices such as serum and plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Sample Preparation

The first step in the analysis is the extraction of Ercalcitriol from the biological matrix. Several methods can be employed, including protein precipitation, solid-phase extraction (SPE), and immunoextraction.

1. Protein Precipitation:

-

To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted serum with internal standard) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3. Immunoextraction:

-

This highly specific method utilizes antibodies immobilized on a solid support to capture 1α,25-dihydroxyvitamin D.

-

The sample, containing the internal standard, is incubated with the antibody-coated support.

-

After washing to remove non-bound components, the analyte and internal standard are eluted under conditions that disrupt the antibody-antigen interaction.

LC-MS/MS Analysis

The extracted and reconstituted sample is then injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate Ercalcitriol from other components in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium formate, is employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, which is typically a triple quadrupole instrument. Electrospray ionization (ESI) in the positive ion mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Ercalcitriol and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ercalcitriol | [To be determined empirically] | [To be determined empirically] |

| This compound | [To be determined empirically] | [To be determined empirically] |

The concentration of Ercalcitriol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ercalcitriol and a fixed concentration of the internal standard.

Biological Signaling Pathway of Ercalcitriol

Ercalcitriol, the active form of vitamin D2, exerts its biological effects through a mechanism shared with calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3. The primary target of Ercalcitriol is the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

The signaling cascade can be summarized as follows:

-

Binding to VDR: Ercalcitriol enters the target cell and binds to the VDR located in the cytoplasm or nucleus.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Binding to VDRE: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to the VDRE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including calcium and phosphate absorption in the intestine, bone mineralization, and immune system regulation.

Ercalcitriol has been shown to be equipotent to calcitriol in binding to the VDR and in its ability to induce biological responses.

Caption: Ercalcitriol Signaling Pathway.

The experimental workflow for the quantification of Ercalcitriol using this compound as an internal standard is a multi-step process.

Caption: Quantitative Analysis Workflow.

Conclusion

This compound is an indispensable tool for researchers in the field of endocrinology, clinical chemistry, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the highly accurate and precise quantification of Ercalcitriol in complex biological matrices. A thorough understanding of the experimental protocols for its use and the underlying biological signaling pathways of its non-labeled counterpart is essential for its effective application in research and clinical settings.

References

- 1. Ercalcitriol | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]

The Synthesis and Application of Ercalcitriol-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling process, and application of Ercalcitriol-13C,d3, a dual-labeled internal standard crucial for the accurate quantification of Ercalcitriol (1α,25-Dihydroxyvitamin D2) in complex biological matrices. This document details the synthetic pathways, experimental protocols for its use in quantitative analysis, and the underlying biological signaling of its unlabeled counterpart.

Introduction to Ercalcitriol and Isotopic Labeling

Ercalcitriol, the biologically active form of vitamin D2, plays a vital role in calcium homeostasis and bone metabolism. Its accurate measurement is critical in various research and clinical settings. Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier, stable isotopes. This compound is the ¹³C- and deuterium-labeled form of Ercalcitriol, with a molecular formula of C₂₇¹³CH₄₁D₃O₃ and a molecular weight of approximately 432.66 g/mol . The incorporation of stable isotopes creates a molecule that is chemically identical to the endogenous analyte but has a different mass. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses. The use of isotopically labeled internal standards is the gold standard in bioanalytical methods as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Synthesis of this compound

The synthesis of this compound is a complex multi-step process that is best achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the A-ring and the CD-ring with the isotopically labeled side chain, which are then coupled to form the final molecule. This method allows for the precise and efficient introduction of isotopic labels at specific positions.

Synthesis of the Labeled CD-Ring Side-Chain

The introduction of both carbon-13 and deuterium isotopes typically occurs during the construction of the side chain on the CD-ring fragment.

-

Deuterium Labeling : The three deuterium atoms (d3) are commonly introduced using a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). This reagent is used to add a deuterated methyl group to a suitable precursor, such as an aldehyde or ketone, on the developing side chain.

-

Carbon-13 Labeling : A single carbon-13 atom (¹³C) can be incorporated at various positions. One common strategy is to use a ¹³C-labeled precursor in the construction of the side chain. For example, a Grignard reaction with [¹³C]-methylmagnesium iodide can be employed to introduce a ¹³C-labeled methyl group. Alternatively, reactions involving other ¹³C-labeled building blocks can be utilized depending on the desired location of the label.

Synthesis of the A-Ring

The A-ring synthon is typically prepared from a chiral starting material, such as D-quinic acid, to ensure the correct stereochemistry of the final product. The synthesis involves a series of reactions to construct the characteristic diene system of the A-ring.

Coupling and Final Steps

Once the isotopically labeled CD-ring with the side chain and the A-ring synthon are prepared, they are coupled together using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This is a crucial step that forms the complete carbon skeleton of the this compound molecule. Following the coupling reaction, any protecting groups used during the synthesis are removed to yield the final product.

Purification and Characterization

The final product is purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to ensure high purity. The structure and isotopic enrichment of this compound are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of isotopically labeled vitamin D analogs, based on published literature for similar compounds. Actual yields and purity for a specific synthesis of this compound may vary.

| Parameter | Value | Reference |

| Overall Yield | 5-15% | [1] |

| Purity (by HPLC) | >98% | [1] |

| Isotopic Enrichment (Deuterium) | >98% | [2] |

| Isotopic Enrichment (Carbon-13) | >99% | [2] |

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Ercalcitriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., serum, plasma) at the beginning of the sample preparation process.

-

Protein Precipitation: Proteins in the sample are precipitated by adding a solvent such as acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is subjected to either liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte and internal standard.

-

Reconstitution: The extracted sample is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 reversed-phase column is typically used to separate Ercalcitriol and this compound from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ercalcitriol and this compound are monitored.

-

Quantification: The concentration of Ercalcitriol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled Ercalcitriol.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: The signaling pathway of Ercalcitriol, which involves binding to the Vitamin D Receptor (VDR).

Caption: A typical experimental workflow for the quantification of Ercalcitriol using an isotopic internal standard.

References

Technical Guide: Certificate of Analysis for Ercalcitriol-13C,d3 Internal Standard

Disclaimer: This document is a representative technical guide and not a Certificate of Analysis for a specific product batch. A publicly available Certificate of Analysis for Ercalcitriol-13C,d3 could not be located. The data and experimental protocols presented herein are illustrative examples based on typical analytical standards for isotopically labeled internal standards used in drug development and research.

This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Product Identification

This compound is the isotopically labeled version of Ercalcitriol (1α,25-Dihydroxy Vitamin D2), an active metabolite of vitamin D2.[1][2] The incorporation of stable isotopes (¹³C and Deuterium) makes it an ideal internal standard for mass spectrometry-based quantification of Ercalcitriol in biological matrices.[1]

| Identifier | Information |

| Product Name | This compound |

| Synonyms | 1α,25-Dihydroxy Vitamin D2-13C,d3[1] |

| Chemical Formula | C₂₇¹³CH₄₁D₃O₃[2] |

| Molecular Weight | 432.66 g/mol |

| CAS Number (Unlabeled) | 60133-18-8 |

| Storage Conditions | Store at -20°C in a dry, dark place. |

Analytical Data

The following table summarizes the typical analytical data for a batch of this compound internal standard.

| Analytical Test | Specification | Result |

| Purity (HPLC) | ≥ 98% | 99.5% |

| Chemical Identity (¹H-NMR) | Conforms to structure | Conforms |

| Chemical Identity (MS) | Conforms to structure | Conforms |

| Isotopic Purity | ≥ 99% | 99.8% |

| Concentration | 100 µg/mL ± 5% | 101.2 µg/mL |

| Solvent | Acetonitrile | Acetonitrile |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chromatographic purity of the this compound internal standard is determined by HPLC with UV detection.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

-

Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm.

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program:

-

0-1 min: 5% B

-

1-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chemical Identity by Mass Spectrometry (MS)

The chemical identity is confirmed by liquid chromatography-mass spectrometry (LC-MS) to ensure the correct mass-to-charge ratio (m/z) of the molecule.

-

Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the parent ion.

-

Expected [M+H]⁺: m/z 433.7

Isotopic Purity Determination

Isotopic purity is determined by mass spectrometry to assess the percentage of the labeled compound relative to its unlabeled counterpart. This is crucial for accurate quantification.

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method: The relative intensities of the mass signals corresponding to the labeled (this compound) and any unlabeled (Ercalcitriol) species are measured.

-

Calculation: Isotopic Purity (%) = [Intensity of Labeled / (Intensity of Labeled + Intensity of Unlabeled)] x 100.

Visualizations

Certificate of Analysis (CoA) Structure

The following diagram illustrates the essential components of a typical Certificate of Analysis for an internal standard.

References

A Technical Guide to Isotopically Labeled Vitamin D Metabolites: Ercalcitriol-¹³C,d₃ vs. Calcitriol-¹³C,d₃ in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Ercalcitriol-¹³C,d₃ and Calcitriol-¹³C,d₃, two critical reagents in the quantitative analysis of active vitamin D metabolites. The choice between these stable isotope-labeled standards is fundamental to the accurate measurement of either vitamin D₂ or vitamin D₃ active forms, respectively, in biological matrices.

Introduction: The Role of Active Vitamin D and the Need for Isotopic Standards

Calcitriol (1α,25-dihydroxyvitamin D₃) and Ercalcitriol (1α,25-dihydroxyvitamin D₂) are the biologically active forms of vitamin D₃ and vitamin D₂, respectively.[1][2] They are potent steroid hormones that regulate calcium and phosphorus homeostasis, bone metabolism, and a host of other cellular processes by binding to the nuclear Vitamin D Receptor (VDR).[2][3][4] Given their low circulating concentrations (in the pg/mL range) and the presence of interfering substances in plasma, their accurate quantification is a significant analytical challenge.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Ercalcitriol-¹³C,d₃ and Calcitriol-¹³C,d₃, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise measurement. These standards are chemically identical to the analyte but have a greater mass, allowing them to be distinguished by the mass spectrometer.

Core Compound Comparison: Ercalcitriol vs. Calcitriol

The primary distinction lies in their origin and the analyte they are designed to quantify.

-

Calcitriol (1,25(OH)₂D₃) is the active form of Vitamin D₃ (cholecalciferol), which is synthesized in the skin upon sun exposure or obtained from animal-based food sources. Calcitriol-¹³C,d₃ is the ideal internal standard for the quantification of endogenous calcitriol.

-

Ercalcitriol (1,25(OH)₂D₂) is the active form of Vitamin D₂ (ergocalciferol), which is derived from plant sources and dietary supplements. Ercalcitriol-¹³C,d₃ is the appropriate internal standard for quantifying ercalcitriol, which may be present in individuals receiving Vitamin D₂ supplementation.

Both hormones are potent agonists for the VDR, though calcitriol is generally considered the most potent natural ligand. Their metabolism is primarily mediated by the enzyme CYP24A1, which hydroxylates the side chain to initiate their catabolism and excretion.

Data Presentation: Physicochemical Properties

| Property | Calcitriol (1,25(OH)₂D₃) | Ercalcitriol (1,25(OH)₂D₂) | Calcitriol-¹³C,d₃ | Ercalcitriol-¹³C,d₃ |

| Analyte Origin | Endogenous, Vitamin D₃ pathway | Exogenous (supplements), Vitamin D₂ pathway | N/A (Internal Standard) | N/A (Internal Standard) |

| Molar Mass ( g/mol ) | 416.64 | 428.65 | ~423.68 (Varies with exact labeling) | ~435.70 (Varies with exact labeling) |

| Primary Use | Clinical marker for calcium disorders, renal disease, etc. | Marker for Vitamin D₂ supplementation efficacy. | Internal standard for Calcitriol quantification. | Internal standard for Ercalcitriol quantification. |

| VDR Binding Affinity | High | High (Slightly lower than Calcitriol) | High | High |

Vitamin D Signaling Pathway

Both ercalcitriol and calcitriol exert their biological effects through the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the primary mechanism for regulating mineral metabolism and bone health.

Experimental Protocols: Quantification via LC-MS/MS

The quantification of calcitriol and ercalcitriol using their respective ¹³C,d₃-labeled internal standards follows a standardized bioanalytical workflow. The protocol below is a representative methodology based on common practices for measuring low-concentration vitamin D metabolites.

Key Experimental Steps

-

Sample Preparation: Due to strong protein binding and low concentrations, a robust extraction and purification procedure is critical.

-

Protein Precipitation: Plasma/serum samples are first treated with a solvent like methanol or acetonitrile to precipitate proteins.

-

Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE): The supernatant is loaded onto an SLE plate or subjected to LLE to separate the lipophilic vitamin D metabolites from polar interferences.

-

Solid Phase Extraction (SPE): Further cleanup is often performed using an SPE cartridge (e.g., silica-based) to remove remaining interferences.

-

-

Derivatization (Optional but Recommended): Vitamin D metabolites have low ionization efficiency. Derivatization with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), dramatically increases sensitivity by adding a readily ionizable moiety to the molecule.

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is used to separate the analytes from other remaining compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Workflow Diagram

References

- 1. Calcitriol vs Vitamin D3 | Power [withpower.com]

- 2. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activity of Ercalcitriol-13C,d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ercalcitriol (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. It is a secosteroid hormone that plays a crucial role in regulating calcium and phosphate homeostasis, bone metabolism, and a variety of other cellular processes, including cell proliferation, differentiation, and immune modulation.[1] Its biological effects are mediated primarily through the vitamin D receptor (VDR), a nuclear transcription factor.[2]

Ercalcitriol-13C,d3 is an isotopically labeled version of Ercalcitriol, incorporating stable isotopes of carbon-13 and deuterium. Such labeling is a common practice in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis using mass spectrometry, where it serves as an ideal internal standard. From a biological standpoint, the isotopic labeling in this compound does not alter its chemical properties or three-dimensional structure. Therefore, its in vitro biological activity, including its binding affinity for the VDR and its downstream cellular effects, is expected to be identical to that of unlabeled Ercalcitriol.

This technical guide provides an in-depth overview of the in vitro biological activity of Ercalcitriol, detailing its mechanism of action, quantitative activity data from key assays, and the experimental protocols used to assess its function.

Mechanism of Action: Signaling Pathways

Ercalcitriol, like its vitamin D3 counterpart Calcitriol, exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Pathway

The primary mechanism of action for Ercalcitriol is the genomic pathway, which involves the regulation of gene expression.[2][3]

-

VDR Binding: Ercalcitriol diffuses into the cell and binds to the Vitamin D Receptor (VDR) located in the cytoplasm or nucleus.[2]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation & DNA Binding: The VDR-RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of hundreds of genes. This leads to changes in protein synthesis and ultimately, the cellular response. A key target gene strongly induced by active vitamin D is CYP24A1, an enzyme that catabolizes vitamin D metabolites to regulate their levels.

Non-Genomic Pathway

Ercalcitriol can also elicit rapid biological responses that are too fast to be explained by gene transcription. These effects are mediated by a non-genomic pathway.

-

Membrane Receptor Interaction: This pathway is initiated by the binding of Ercalcitriol to a putative membrane-associated VDR (VDRmem) or other membrane receptors like protein disulfide isomerase family A member 3 (PDIA3).

-

Signal Transduction: This binding activates intracellular second messenger systems, leading to a rapid increase in intracellular calcium concentrations ([Ca2+]i), often through the opening of voltage-gated calcium channels.

-

Downstream Effects: The rise in calcium and activation of protein kinases (such as MAP-kinase) can modulate various cellular functions, including exocytosis and cell survival.

Quantitative Data on Biological Activity

The biological potency of Ercalcitriol is comparable to that of Calcitriol. Quantitative data is typically generated through competitive binding assays and functional cell-based assays.

| Assay Type | Parameter | Typical Value Range | Cell Line/System | Reference Compound |

| VDR Binding Assay | IC50 | 0.4 - 1.0 nM | Recombinant human VDR | Calcitriol (~0.4 nM) |

| Reporter Gene Assay | EC50 | 10-11 to 10-9 M | Caco-2, HaCaT, Jurkat | Calcitriol, other analogs |

| Cell Proliferation | IC50 | 10-9 to 10-7 M | Various cancer cell lines | Calcitriol |

| Cell Differentiation | EC50 | 10-10 to 10-8 M | THP-1, HL-60 | Calcitriol |

Note: Specific values can vary significantly depending on the experimental conditions, cell line, and assay format. The table presents a summary of typical ranges found in the literature for active vitamin D analogs. Ercalcitriol is a potent agonist, with activity levels similar to Calcitriol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ercalcitriol's in vitro activity.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay measures the affinity of Ercalcitriol for the VDR by assessing its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Source: Prepare a source of VDR, typically from a cell lysate (e.g., from THP-1 cells) or using a purified recombinant human VDR ligand-binding domain.

-

Reaction Mixture: In a multi-well plate, combine the VDR source with a constant, low concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Calcitriol).

-

Competition: Add increasing concentrations of unlabeled this compound (or a reference compound like unlabeled Calcitriol) to the wells. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient period (e.g., 2-4 hours) to reach equilibrium.

-

Separation: Separate the VDR-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound ligand, measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ercalcitriol required to displace 50% of the radiolabeled ligand).

VDR-Mediated Transcriptional Reporter Assay

This cell-based functional assay quantifies the ability of Ercalcitriol to activate the VDR and induce gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, Caco-2). Co-transfect the cells with two plasmids:

-

An expression vector for human VDR (if not endogenously expressed at sufficient levels).

-

A reporter plasmid containing multiple copies of a VDRE upstream of a minimal promoter, driving the expression of a reporter gene (e.g., Firefly Luciferase). A control plasmid (e.g., Renilla Luciferase) is often co-transfected for normalization.

-

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing increasing concentrations of this compound or a reference compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for VDR activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Assay: Wash the cells and lyse them using a suitable lysis buffer.

-

Luminescence Measurement: Measure the activity of the reporter protein (e.g., Firefly and Renilla luciferase) in the cell lysate using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the primary reporter signal (Firefly) to the control reporter signal (Renilla) for each well. Plot the normalized reporter activity against the logarithm of the Ercalcitriol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax).

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of Ercalcitriol on cultured cells, such as cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) or hyperproliferative skin cells (keratinocytes).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the Ercalcitriol concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Conclusion

This compound, as an isotopologue of the natural hormone 1α,25-dihydroxyvitamin D2, is a potent agonist of the Vitamin D Receptor. Its in vitro biological activity is characterized by high-affinity binding to the VDR, robust activation of VDR-mediated gene transcription, and significant effects on cellular processes such as the inhibition of proliferation and induction of differentiation in various cell types. The experimental protocols detailed herein—VDR binding, transcriptional reporter, and cell proliferation assays—form the cornerstone for characterizing the potency and efficacy of Ercalcitriol and its analogs in a research and drug development setting. The biological activity of this isotopically labeled compound is expected to be identical to its unlabeled counterpart, making it a valuable tool for analytical studies that require a biologically equivalent internal standard.

References

Commercial Suppliers and Laboratory Applications of Ercalcitriol-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and laboratory applications of Ercalcitriol-13C,d3, a stable isotope-labeled internal standard crucial for accurate quantification in research and clinical settings. This document details product specifications from various suppliers, outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of its unlabeled counterpart, Ercalcitriol.

Introduction to Ercalcitriol and its Labeled Analog

Ercalcitriol (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. It plays a vital role in calcium homeostasis and bone metabolism by binding to the Vitamin D Receptor (VDR).[1] Accurate measurement of Ercalcitriol levels is critical in various research areas, including endocrinology, nephrology, and drug development.

This compound is a stable isotope-labeled version of Ercalcitriol, containing one Carbon-13 atom and three deuterium atoms. This modification results in a known mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (ID-MS) techniques. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2][3]

Commercial Supplier Data

Several commercial suppliers offer this compound for laboratory use. The following table summarizes the available quantitative data from prominent suppliers. Please note that specific details such as purity and isotopic enrichment may vary by lot and it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |

| MedChemExpress (MCE) | This compound | HY-32350S | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Information not readily available on the product page; CoA should be requested. | Information not readily available on the product page; CoA should be requested. | Solid |

| CliniSciences | This compound | HY-32350S-1mg | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Information not readily available on the product page; likely sourced from MCE. | Information not readily available on the product page; likely sourced from MCE. | Solid |

| BOC Sciences | This compound | (Not specified) | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Custom synthesis, specifications to be determined with the client. | Custom synthesis, specifications to be determined with the client. | Solid |

Experimental Protocol: Quantification of Ercalcitriol using this compound by LC-MS/MS

The following protocol provides a general methodology for the quantification of Ercalcitriol in a biological matrix (e.g., serum or plasma) using this compound as an internal standard. This method is based on established principles of isotope dilution LC-MS/MS for vitamin D metabolites.[4][5]

1. Sample Preparation

-

Spiking with Internal Standard: To 100 µL of serum or plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 ng/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the analyte and the sensitivity of the instrument.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of Ercalcitriol.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. The flow rate is typically 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ercalcitriol and this compound. The exact m/z values will depend on the adduct formed (e.g., [M+H]+ or [M+Na]+).

-

Ercalcitriol: The transition to monitor would be determined by infusing a standard solution.

-

This compound: The precursor ion will be shifted by +4 Da (due to one 13C and three D atoms) compared to the unlabeled analyte. The product ion may or may not be shifted depending on the fragmentation pattern.

-

-

Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity for each analyte.

-

3. Data Analysis

-

Quantification: The concentration of Ercalcitriol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.

-

Calibration Curve: A calibration curve is generated by preparing a series of standards with known concentrations of unlabeled Ercalcitriol and a constant concentration of the this compound internal standard.

Signaling Pathway and Experimental Workflow

The biological effects of Ercalcitriol are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

The diagram above illustrates the genomic mechanism of action of Ercalcitriol. Upon entering the target cell, Ercalcitriol binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of vitamin D, such as the regulation of calcium and phosphate metabolism.

Caption: Experimental Workflow for Ercalcitriol Quantification.

This workflow diagram outlines the key steps in a typical bioanalytical method for the quantification of Ercalcitriol using its stable isotope-labeled internal standard. The process begins with sample preparation, including the critical step of adding the internal standard, followed by LC-MS/MS analysis and data processing to determine the final concentration of the analyte.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Ercalcitriol. This guide provides a foundational understanding of its commercial availability, a general protocol for its application in a laboratory setting, and the relevant biological pathway. For specific applications, optimization of the provided experimental protocol is recommended to suit the particular laboratory instrumentation and research objectives. Always refer to the supplier's Certificate of Analysis for detailed information on product specifications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A candidate reference measurement procedure for quantifying serum concentrations of 25-hydroxyvitamin D₃ and 25-hydroxyvitamin D₂ using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Ercalcitriol-13C,d3: A Technical Overview for Researchers

Ercalcitriol-13C,d3 is a stable isotope-labeled version of Ercalcitriol, the biologically active form of vitamin D2. This labeled compound serves as an invaluable tool in research and clinical diagnostics, particularly as an internal standard for mass spectrometry-based quantification of vitamin D metabolites. This guide provides a technical overview of its properties, its role in experimental protocols, and the core biological signaling pathways of its unlabeled counterpart, Ercalcitriol.

Core Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below. The incorporation of one carbon-13 atom and three deuterium atoms results in a precise mass shift, enabling its distinction from the endogenous analyte in analytical assays.

| Property | Value |

| Molecular Formula | C₂₇¹³CH₄₁D₃O₃[1] |

| Molecular Weight | 432.66 g/mol [1] |

| Synonyms | 1α,25-Dihydroxy Vitamin D2-13C,d3[2] |

| Primary Use | Isotope-Labeled Internal Standard[2] |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Ercalcitriol, and by extension its labeled form, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[3] This interaction initiates a cascade of molecular events that ultimately regulate the transcription of target genes.

The key steps in the signaling pathway are as follows:

-

Binding to VDR: Ercalcitriol enters the target cell and binds to the VDR in the nucleus.

-

Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).

-

VDRE Interaction: The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in a variety of physiological processes. These include calcium and phosphate homeostasis, bone health, and immune function.

Caption: Signaling pathway of Ercalcitriol via the Vitamin D Receptor.

Experimental Protocol: Quantification of Vitamin D Metabolites using LC-MS/MS

This compound is crucial for the accurate quantification of Ercalcitriol in biological samples, such as serum or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow for such an experiment is outlined below.

-

Sample Preparation:

-

A known amount of this compound internal standard is spiked into the biological sample.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the vitamin D metabolites.

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected into an LC system.

-

A C18 reversed-phase column is typically used to separate Ercalcitriol from other vitamin D metabolites and matrix components.

-

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous Ercalcitriol and the this compound internal standard are monitored.

-

The ratio of the peak area of the endogenous Ercalcitriol to the peak area of the internal standard is used to calculate the concentration of Ercalcitriol in the original sample. This ratiometric measurement corrects for any sample loss during preparation and variations in instrument response.

-

Caption: General workflow for quantification of Ercalcitriol using a labeled internal standard.

References

An In-Depth Technical Guide to the Safe Handling and Application of Ercalcitriol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and technical data for Ercalcitriol-13C,d3, a stable isotope-labeled form of the active vitamin D2 metabolite, Ercalcitriol. Designed for professionals in research and drug development, this document outlines its primary application as an internal standard in quantitative analyses, its mechanism of action, and essential safety measures to ensure proper laboratory conduct.

Introduction to this compound

This compound is a synthetically modified version of Ercalcitriol (1α,25-dihydroxyvitamin D2), where one carbon atom is replaced by its heavy isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium. This isotopic labeling renders the molecule heavier than its endogenous counterpart, allowing it to be distinguished by mass spectrometry. Consequently, its principal application is as an internal standard for the accurate quantification of Ercalcitriol in biological matrices, employing the isotope dilution method.[1] This technique is crucial in pharmacokinetic studies, clinical diagnostics, and metabolic research involving vitamin D2.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of Ercalcitriol Analogs

| Property | This compound | Ercalcitriol |

| Molecular Formula | C₂₇¹³CH₄₁D₃O₃ | C₂₈H₄₄O₃ |

| Molecular Weight | 432.66 g/mol | 428.6 g/mol |

| Appearance | White to off-white solid | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. | Insoluble in water. |

| Storage Conditions | Store at -20°C in a dry, dark place. Sensitive to air and light. | Store at -20°C, protected from light and moisture. |

Table 2: Toxicological Profile and Exposure Guidelines for Active Vitamin D Analogs

| Parameter | Data (Primarily based on Calcitriol and general Vitamin D toxicity) |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. |

| Target Organs | Kidneys, bones, and gastrointestinal tract. |

| Symptoms of Overexposure | Hypercalcemia leading to dehydration, vomiting, constipation, fatigue, and muscle weakness.[2] |

| Recommended Daily Intake (Vitamin D) | 600-800 IU (International Units) |

| Tolerable Upper Intake Level (Adults) | 4,000 IU/day |

| Plasma Concentration (Toxicity) | 25-hydroxyvitamin D levels >150 ng/mL are associated with toxicity.[2] |

Safety and Handling Precautions

Given the high potency and potential toxicity of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on safety data sheets for structurally similar and potent compounds.

Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Double gloving is recommended for handling the pure substance.

-

Eye Protection: Use safety glasses with side shields or chemical safety goggles.

-

Respiratory Protection: When handling the powdered form, a NIOSH-approved respirator with an appropriate particulate filter is essential to prevent inhalation.

-

Lab Coat: A lab coat must be worn to protect from skin contact.

Engineering Controls

-

All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

-

Ensure adequate ventilation in the laboratory.

Handling Procedures

-

Avoid generating dust when working with the solid form.

-

Do not eat, drink, or smoke in areas where the compound is handled.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Prepare solutions in a fume hood.

Spill and Waste Disposal

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

-

Major Spills: Evacuate the area and contact the appropriate environmental health and safety personnel.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Ercalcitriol, like its Vitamin D3 counterpart Calcitriol, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of genomic events that regulate calcium and phosphate homeostasis, as well as cellular differentiation and proliferation.

References

Methodological & Application

Application Note: Quantification of Ercalcitriol in Human Serum by LC-MS/MS Using Ercalcitriol-¹³C,d₃ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly sensitive and specific method for the quantification of Ercalcitriol (1α,25-dihydroxyvitamin D₂) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ercalcitriol-¹³C,d₃, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a comprehensive workflow including sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ), are summarized to demonstrate its suitability for clinical research and drug development applications.

Introduction

Ercalcitriol, the biologically active form of vitamin D₂, is a crucial regulator of calcium and phosphorus homeostasis. Its accurate measurement in serum is vital for various research areas, including studies on bone metabolism, renal disease, and immune function. LC-MS/MS has emerged as the gold standard for the analysis of vitamin D metabolites due to its superior specificity and sensitivity compared to traditional immunoassay methods. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for mitigating ion suppression or enhancement and ensuring reliable quantification. This document provides a detailed protocol for the analysis of Ercalcitriol using Ercalcitriol-¹³C,d₃ as the internal standard.

Experimental Protocols

Sample Preparation

A supported liquid extraction (SLE) or protein precipitation followed by liquid-liquid extraction (LLE) are common techniques for extracting Ercalcitriol from serum.[1] Immunoaffinity extraction can also be employed for cleaner extracts.[2]

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

-

To 200 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 20 µL of the Ercalcitriol-¹³C,d₃ internal standard working solution (e.g., 2.5 pg/µL in methanol).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

| Parameter | Typical Conditions |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transitions | See Table 1 |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ercalcitriol | 429.3 | 271.2 | 30 | 20 |

| Ercalcitriol-¹³C,d₃ (IS) | 433.3 | 271.2 | 30 | 20 |

Note: The precursor ion for Ercalcitriol-¹³C,d₃ is calculated based on one ¹³C and three deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the fragmentation likely occurs on a part of the molecule without the labels.

Data Presentation

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL |

| Intra-day Precision (%CV) | < 15%[3] |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Vitamin D Metabolic Pathway

Caption: Vitamin D metabolic pathway from precursors to active forms.

LC-MS/MS Experimental Workflow

Caption: General workflow for sample preparation and analysis.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of Ercalcitriol in human serum. The use of the stable isotope-labeled internal standard, Ercalcitriol-¹³C,d₃, is paramount for achieving the high accuracy and precision required in research and development settings. The sample preparation protocol is designed to effectively remove interfering matrix components, while the chromatographic and mass spectrometric conditions are optimized for sensitive and specific detection of the analyte. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals implementing the analysis of Ercalcitriol.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Note: Quantification of Vitamin D Metabolites Using Isotope Dilution LC-MS/MS with Ercalcitriol-¹³C,d₃

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological and pathological processes, including bone metabolism and disease.[1] The primary circulating metabolite, 25-hydroxyvitamin D (25(OH)D), is the best indicator of vitamin D status.[1] However, the biologically active form, 1α,25-dihydroxyvitamin D (calcitriol), circulates at much lower concentrations (pg/mL range), necessitating highly sensitive and specific analytical methods.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for its high specificity and sensitivity, overcoming limitations of traditional immunoassays.[3][4] This protocol details a robust method for the quantification of vitamin D metabolites using an isotope dilution strategy with Ercalcitriol-¹³C,d₃ as an internal standard to ensure high accuracy and precision.

Methodology & Protocols

The overall analytical workflow involves sample preparation to isolate analytes from the biological matrix, derivatization to enhance ionization efficiency, followed by separation and detection using LC-MS/MS.

Figure 1: High-level experimental workflow for vitamin D metabolite analysis.

Vitamin D2 Metabolic Pathway

Vitamin D₂ (ergocalciferol) undergoes two primary hydroxylation steps to become the active hormone, Ercalcitriol. This pathway is analogous to that of Vitamin D₃.

Figure 2: Simplified metabolic pathway of Vitamin D₂ to its active form, Ercalcitriol.

Detailed Experimental Protocol

Reagents and Materials

-

Solvents: HPLC-grade or better methanol, acetonitrile, water, and isopropanol.

-

Reagents: Formic acid, zinc sulfate, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Standards: Certified reference standards for vitamin D metabolites (e.g., 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃).

-

Internal Standard (IS): Ercalcitriol-¹³C,d₃ solution of known concentration.

-

Consumables: 96-well plates, solid-phase extraction (SPE) or supported liquid extraction (SLE) plates, autosampler vials.

Sample Preparation Protocol

This protocol combines protein precipitation with extraction for effective cleanup from serum or plasma.

-

Aliquoting: Transfer 200-500 µL of serum/plasma sample into a 96-well collection plate.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Ercalcitriol-¹³C,d₃ working solution to all samples, calibrators, and quality controls (QCs), except for blank matrix samples.

-

Protein Precipitation: Add 3 parts of cold acetonitrile containing 1% formic acid to each sample (e.g., 300 µL of solvent for 100 µL of serum). Vortex vigorously for 30-60 seconds to precipitate proteins.

-

Incubation & Centrifugation: Allow the plate to sit for 5-10 minutes at 4°C, then centrifuge at high speed (e.g., >3,000 x g) for 5 minutes.

-

Extraction/Cleanup:

-

Option A (SPE): Load the resulting supernatant onto a pre-conditioned SPE plate (e.g., C18 or specialized phospholipid removal plates). Wash with a low-organic solvent mixture and elute with a high-organic solvent like methanol or acetonitrile.

-

Option B (SLE): Load the supernatant onto an SLE plate and allow it to absorb. Apply a water-immiscible solvent (e.g., methyl tert-butyl ether or hexane) to elute the analytes, leaving polar interferences behind.

-

-

Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol

Derivatization with a Cookson-type reagent like PTAD is often necessary to improve the ionization efficiency and, therefore, the sensitivity for vitamin D metabolites, especially dihydroxy forms.

-

Reagent Preparation: Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1-0.75 mg/mL).

-

Reaction: Reconstitute the dried sample extract in 50-100 µL of the PTAD solution.

-

Incubation: Incubate the mixture in the dark at room temperature for at least one hour to ensure complete reaction.

-

Final Evaporation: Evaporate the solvent to dryness again under nitrogen.

-

Reconstitution: Reconstitute the final dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) and transfer to autosampler vials for analysis.

Data Presentation & Quantitative Analysis

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the analyte concentration.

Table 1: Representative LC-MS/MS Parameters

The following tables summarize typical starting conditions for an LC-MS/MS system. Parameters must be optimized for the specific instrument used.

| LC Parameter | Condition |

| Column | Phenyl-Hexyl or C18 Column (e.g., 2.1 x 50-100 mm, <2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at ~60% B, ramp to >90% B over several minutes, hold, then re-equilibrate. |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 20 µL |

| MS/MS Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 5.0 kV |

| Desolvation Temperature | 500 - 600 °C |

| Internal Standard (IS) | Ercalcitriol-¹³C,d₃ (PTAD adduct) |

| Analyte Example | 1α,25(OH)₂D₂ (Ercalcitriol) (PTAD adduct) |

Note: Specific MRM transitions (precursor > product ions), cone voltages, and collision energies must be determined empirically by infusing pure standards.

Table 2: Typical Method Performance Characteristics

The use of an isotope-labeled internal standard ensures high precision and accuracy by correcting for variations during sample preparation and analysis.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | |

| Lower Limit of Quantitation (LLOQ) | 5 - 50 pg/mL (for 1,25(OH)₂D) | |

| 0.2 - 1 ng/mL (for 25(OH)D) | ||

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Bias) | 85 - 115% | |

| Extraction Recovery | 65 - 95% |

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of vitamin D metabolites in biological matrices using LC-MS/MS with an Ercalcitriol-¹³C,d₃ internal standard. The combination of robust sample preparation, chemical derivatization, and isotope dilution mass spectrometry provides a reliable method suitable for clinical research and drug development applications, ensuring that data is both precise and accurate.

References

- 1. Measurement of vitamin D and its metabolites (calcidiol and calcitriol) and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]

- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

Application Note & Protocol: Serum Analysis of Ercalcitriol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the active form of vitamin D2 (1α,25-dihydroxyvitamin D2), is a critical analyte in various research and clinical settings, particularly in studies related to calcium metabolism, bone health, and drug development.[1] Accurate quantification of ercalcitriol in serum is challenging due to its low endogenous concentrations and the presence of interfering substances.[2][3] The use of a stable isotope-labeled internal standard, such as Ercalcitriol-13C,d3, is essential for achieving the necessary accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.[4][5] This document provides detailed protocols for serum sample preparation using this compound as an internal standard, enabling robust and reliable quantification.

The methodologies outlined below are based on established techniques for the analysis of vitamin D metabolites, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of dihydroxyvitamin D metabolites in serum using LC-MS/MS with stable isotope-labeled internal standards. These values are representative of what can be expected when implementing the protocols described herein.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2.0 - 5.0 pg/mL | |

| Upper Limit of Quantification (ULOQ) | 1000.0 pg/mL | |

| Linearity (r²) | > 0.99 | |

| Intra-assay Precision (%CV) | < 10% | |

| Inter-assay Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Sample Extraction Recovery

| Extraction Method | Analyte Recovery | Reference |

| Liquid-Liquid Extraction (LLE) | 85 - 95% | |

| Supported Liquid Extraction (SLE) | > 90% | |

| Solid-Phase Extraction (SPE) | 93 - 107% |

Experimental Workflows

The following diagrams illustrate the key experimental workflows for serum sample preparation.

Caption: General workflow for serum sample preparation.

Caption: Detailed workflow for Protein Precipitation followed by LLE.

Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is a classic and cost-effective method for the extraction of vitamin D metabolites.

Materials:

-

Serum samples

-

This compound internal standard (IS) solution (in methanol or ethanol)

-

Acetonitrile (ACN), HPLC grade

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Water, deionized

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Pipette 200 µL of serum into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Add 1 mL of hexane to the supernatant for liquid-liquid extraction.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

SLE offers a more streamlined and automatable alternative to traditional LLE, providing high analyte recovery and clean extracts.

Materials:

-

Serum samples

-

This compound internal standard (IS) solution

-

Water:Isopropanol (50:50, v/v)

-

Supported Liquid Extraction plate or cartridges (e.g., ISOLUTE® SLE+)

-

Heptane or other suitable elution solvent

-

Collection plate or tubes

-

Plate evaporator or nitrogen evaporator

-

Autosampler vials

Procedure:

-

In a separate tube or plate, dilute 150 µL of serum with 150 µL of water:isopropanol (50:50, v/v).

-

Add an appropriate volume of this compound internal standard solution to the diluted serum.

-

Load the 300 µL of pre-treated serum onto the SLE plate/cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Apply the elution solvent (e.g., 750 µL of heptane) and allow it to flow through for 5 minutes.

-

Apply a second aliquot of the elution solvent (e.g., 750 µL of heptane) and wait another 5 minutes.

-

Apply a final pulse of vacuum to elute the remaining solvent.

-

Evaporate the collected eluate to dryness at room temperature or under a gentle stream of nitrogen.

-

Reconstitute the extract in 100 µL of the initial LC mobile phase.

-

Gently vortex for 60 seconds and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides excellent sample cleanup by utilizing specific sorbent materials to remove interferences.

Materials:

-

Serum samples

-

This compound internal standard (IS) solution

-

SPE cartridges (e.g., C18 or specialized polymeric phases)

-

SPE manifold

-

Methanol, HPLC grade

-

Water, deionized

-

Washing and elution solvents (specific to the SPE sorbent)

-

Collection tubes

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of serum, add 10 µL of this compound internal standard solution and mix gently.

-

Some protocols may require a protein precipitation step prior to loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

-

Sample Loading:

-

Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a weak solvent to remove polar interferences (e.g., water or a low percentage of organic solvent in water).

-

-

Elution:

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Concluding Remarks

The selection of the most appropriate sample preparation protocol will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation. The use of this compound as an internal standard is crucial for compensating for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and reliability of the quantitative results. It is recommended to validate the chosen method according to established regulatory guidelines to ensure its performance for the intended application.

References

- 1. Measurement of vitamin D status: background, clinical use, and methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ercalcitriol-13C,d3 in Clinical Chemistry Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals